L-Pyroglutamic acid 4-methoxy-beta-naphthylamide L-Pyroglutamic acid 4-methoxy-beta-naphthylamide
Brand Name: Vulcanchem
CAS No.: 94102-66-6
VCID: VC21540124
InChI: InChI=1S/C16H16N2O3/c1-21-14-9-11(8-10-4-2-3-5-12(10)14)17-16(20)13-6-7-15(19)18-13/h2-5,8-9,13H,6-7H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1
SMILES: COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N3
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide

CAS No.: 94102-66-6

Cat. No.: VC21540124

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide - 94102-66-6

CAS No. 94102-66-6
Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
IUPAC Name (2S)-N-(4-methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C16H16N2O3/c1-21-14-9-11(8-10-4-2-3-5-12(10)14)17-16(20)13-6-7-15(19)18-13/h2-5,8-9,13H,6-7H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1
Standard InChI Key KUOSNZTWNCPQEW-ZDUSSCGKSA-N
Isomeric SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCC(=O)N3
SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N3
Canonical SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N3

Chemical Identity and Properties

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide is a synthetic compound characterized by its unique chemical structure combining a pyroglutamic acid moiety with a 4-methoxy-substituted naphthylamine group. The compound is primarily used for research purposes and possesses several distinctive chemical properties that make it valuable for biochemical studies.

Chemical Identifiers and Nomenclature

The compound is precisely identified through various chemical classification systems, ensuring its unambiguous identification across scientific literature and databases.

ParameterValue
CAS Registry Number94102-66-6
IUPAC Name(2S)-N-(4-methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide
Molecular FormulaC₁₆H₁₆N₂O₃
Molecular Weight284.31 g/mol
InChIInChI=1S/C16H16N2O3/c1-21-14-9-11(8-10-4-2-3-5-12(10)14)17-16(20)13-6-7-15(19)18-13/h2-5,8-9,13H,6-7H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1
Canonical SMILESCOC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N3

The compound is also known by several synonyms, including PYR-4MBETANA, Pyr-4MβNA, and L-Pyroglutamic acid 4-methoxy-β-naphthylamide .

Structural Features

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide contains several key structural elements:

  • A pyroglutamic acid (5-oxoproline) component, which is a cyclized form of glutamic acid

  • An amide bond connecting the pyroglutamic acid to the naphthylamine portion

  • A naphthalene ring system with a methoxy group at the 4-position

  • A stereocenter at the alpha carbon of the pyroglutamic acid moiety, with the S configuration (L-form)

This specific structural arrangement is crucial for its biological activity and interaction with target enzymes.

PropertySpecification
Physical StateSolid
Storage Temperature-15°C
Usage RestrictionFor research use only. Not for human or veterinary use

Related Compounds and Structural Analogs

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide belongs to a broader class of compounds used in biochemical research, particularly as substrates for various aminopeptidases and other enzymes.

Comparison with Structural Analogs

One closely related compound is L-Pyroglutamic acid β-naphthylamide (without the methoxy group), which has been extensively used in enzymatic studies. This compound differs from L-Pyroglutamic acid 4-methoxy-beta-naphthylamide in its molecular formula (C₁₅H₁₄N₂O₂) and molecular weight (254.29 g/mol) .

Another related compound is 2-Pyrrolidinecarboxamide, N-(4-methoxy-2-naphthalenyl)-, monohydrochloride, (2S)- which represents the hydrochloride salt form with CAS No. 100930-07-2 and a molecular weight of 306.79 g/mol .

The structural differences between these compounds result in varying substrate specificities when used in enzymatic assays, allowing researchers to target different peptidases selectively.

Biochemical Applications and Research Significance

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide has significant applications in biochemical research, particularly in the study of specific enzyme activities.

Role as Enzyme Substrate

The compound serves as a substrate for pyroglutamyl aminopeptidase (PAP), an enzyme that cleaves N-terminal pyroglutamic acid residues from peptides and proteins. In enzymatic assays, L-Pyroglutamic acid derivatives are used to measure PAP activity by the release of naphthylamine, which can be quantified spectrophotometrically or fluorometrically .

Applications in Macrophage Research

Research has employed structurally related pyroglutamic acid-β-naphthylamide compounds to study peptidase activities in macrophages. These enzymes play crucial roles in immune function and inflammation processes. Studies have shown that pyroglutamyl aminopeptidase activities can differ significantly between resident and elicited macrophages, suggesting their involvement in macrophage activation and differentiation .

In particular, the pyroglutamyl aminopeptidase (PAP) activity is measured using L-pyroglutamic acid-β-naphthylamide in phosphate buffer, pH 7.4, with 2 mM DTT and 2 mM EDTA. This methodology allows for the specific quantification of PAP activity in various cell types and tissues .

Structure-Activity Relationships

The biological activity of L-Pyroglutamic acid derivatives depends significantly on their structural features. Research on these compounds has provided insights into structure-activity relationships (SAR) that could guide the development of more potent and selective compounds.

Key Structural Elements

Several structural features appear critical for the bioactivity of pyroglutamic acid derivatives:

  • The stereochemistry at the alpha carbon of the pyroglutamic acid moiety (L vs. D configuration)

  • The substitution pattern on the aromatic ring system

  • The nature of the linker between the pyroglutamic acid and the aromatic portion

In the case of L-Pyroglutamic acid 4-methoxy-beta-naphthylamide, the 4-methoxy substitution on the naphthalene ring likely affects its interaction with target enzymes, potentially altering its substrate specificity compared to the non-methoxylated analog .

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